molecular formula C8H7NOS B1295290 3-(Methylthio)phenyl isocyanate CAS No. 28479-19-8

3-(Methylthio)phenyl isocyanate

Cat. No. B1295290
CAS RN: 28479-19-8
M. Wt: 165.21 g/mol
InChI Key: BKJABLMNBSVKCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isothiocyanate derivatives is well-documented in the provided papers. For instance, the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas involves the reaction of methylbenzoyl isothiocyanates with 4-aminotrifluorotoluene in dry tetrahydrofuran . Similarly, phenyl isothiocyanate reacts with active methylene compounds to form non-isolable salts, which then undergo heterocyclization to yield polyfunctionally substituted pyridine derivatives . These methods could potentially be adapted for the synthesis of "3-(Methylthio)phenyl isocyanate" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isothiocyanate derivatives is often determined using techniques such as X-ray crystallography, as seen in the synthesis of cis-tetrakis-(isothiocyanato)(triphenylphosphine)-(triphenylphosphine oxide)rhenium(IV) and 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones . These studies provide detailed information on the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The reactivity of isothiocyanates is highlighted in the synthesis of various heterocyclic compounds. For example, the reaction of phenyl isothiocyanate with halogenated compounds leads to the formation of fused heterocyclic ring systems . Additionally, the combination of pyridinium and isoquinolinium ylides with phenylisocyanate and isothiocyanates results in the formation of mesoionic monosubstituted 3-oxo-propanamides or thioamides . These reactions demonstrate the versatility of isothiocyanates in forming complex structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate derivatives can be inferred from their spectroscopic and mass spectrometric data. For instance, the mass spectrometric behavior of isopropylthio/phenylthiosuccinic acid esters provides insights into their fragmentation patterns and stability . Quantum chemical calculations, as performed on 3-methylthio-3-phenyl-2-propenethial, can predict possible structural transformations and the stability of different isomers . These studies are essential for understanding the behavior of isothiocyanates under various conditions and for designing new compounds with desired properties.

Scientific Research Applications

Synthesis and Polymer Chemistry

  • Novel optically active aromatic isocyanates, including derivatives of phenyl isocyanate, have been synthesized and utilized in polymerization studies. For example, a study by Maeda and Okamoto (1998) demonstrated the synthesis of optically active poly(phenyl isocyanate)s which exhibit specific rotations and helical conformations, potentially useful in advanced material sciences.

Organic Synthesis and Chemical Reactions

  • Phenyl isocyanate and its derivatives have been explored for various chemical transformations. Hazarika and Tripathy (2019) discussed the utility of phenyl isocyanate in the conversion of mono- and dicarboxylic acids into their corresponding anilides under solvent-free conditions.
  • The cycloaddition reactions involving vinyl isocyanate, including 3-methylthio variants, have been studied for synthesizing diverse organic compounds. For instance, Ohshiro et al. (1984) reported the formation of oxadiazolidinone and hydantoin derivatives through such processes.

Analytical Chemistry and Characterization

  • Phenyl isocyanate and its derivatives have been employed in analytical chemistry, particularly in the characterization of complex biological molecules. A study by Hollingsworth and Dazzo (1988) described the use of phenylisocyanate for the GC-MS characterization of 3-hydroxyalkanoic acids in lipopolysaccharides.

Microreactor Systems in Chemical Synthesis

  • The use of microreactor systems in chemical synthesis involving phenyl isocyanate derivatives has been explored to improve reaction efficiencies. Komuro et al. (2018) demonstrated the efficient preparation of cyclic α-alkylidene β-oxo imides using phenyl isocyanate in a flow microreactor system.

Reaction Mechanisms and Kinetics

  • The reaction mechanisms and kinetics involving phenyl isocyanate have been a subject of study. For example, Castro et al. (1985) investigated the hydrolysis of phenyl isocyanate, providing insights into its reaction behavior and catalysis.

Safety and Hazards

3-(Methylthio)phenyl isocyanate is harmful by inhalation and if swallowed . It is irritating to eyes, respiratory system, and skin . It may cause sensitization by inhalation .

Mechanism of Action

Target of Action

The primary target of 3-(Methylthio)phenyl isocyanate is the respiratory system . This compound may cause respiratory irritation and potentially lead to sensitization by inhalation .

Mode of Action

It is known to be used as a coupling reagent, n-protecting reagent, and as a gas chromatography derivatizing reagent . As a coupling reagent, it can facilitate the joining of two compounds, typically in the formation of peptides. As an N-protecting reagent, it can protect functional groups in a molecule during a chemical reaction. As a derivatizing reagent in gas chromatography, it can chemically modify a substance to make it more amenable to analysis.

Pharmacokinetics

Given its potential for respiratory irritation and sensitization, it is likely that inhalation is a significant route of exposure

Result of Action

Exposure to 3-(Methylthio)phenyl isocyanate can result in skin and eye irritation, respiratory irritation, and potentially sensitization by inhalation . It may also be harmful if swallowed

Action Environment

The action of 3-(Methylthio)phenyl isocyanate can be influenced by environmental factors. It is sensitive to moisture, and should be stored under inert gas . Exposure to moist air or water could potentially affect the compound’s action, efficacy, and stability .

properties

IUPAC Name

1-isocyanato-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJABLMNBSVKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182708
Record name 3-(Methylthio)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28479-19-8
Record name 3-(Methylthio)phenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28479-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylthio)phenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028479198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylthio)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanato-3-(methylsulfanyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.154.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

m-Aminothioanisole (27.8 g., 0.2 mole) in 100 ml dry dimethoxyethane is added to a saturated solution of phosgene in 200 ml dry dimethoxyethane. Phosgene is passed into the refluxing mixture for a further 4 hr. and then the mixture is heated under nitrogen for 21 hours. Solvent is removed in vacuo to afford m-methylthiophenyl isocyanate as an amber oil which is dissolved in benzene for use in the next step.
Quantity
27.8 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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